6-styryl-4,5-dihydro-3(2H)-pyridazinone

Description

Classification and Structural Context of Dihydropyridazinone Derivatives

Dihydropyridazinone derivatives are classified under diazines, which are six-membered aromatic rings containing two nitrogen atoms. sphinxsai.com Specifically, they are derivatives of pyridazine (B1198779), the isomer where the two nitrogen atoms are in adjacent positions (1,2-diazine). sphinxsai.com The pyridazinone structure features a carbonyl group on the pyridazine ring, typically at the 3-position, leading to the name pyridazin-3(2H)-one. sarpublication.com

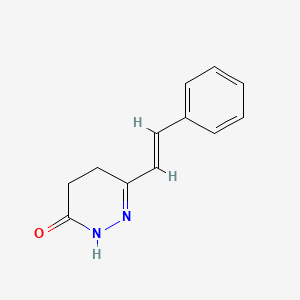

The structure of 6-styryl-4,5-dihydro-3(2H)-pyridazinone is defined by these key features:

A Dihydropyridazinone Core : Unlike the fully aromatic pyridazinone, the "dihydro-" prefix indicates that one of the double bonds in the heterocyclic ring is saturated. In this case, the saturation is at the 4 and 5 positions.

A Carbonyl Group at Position 3 : This keto group is a key feature of the pyridazinone ring system. sarpublication.com

Adjacent Nitrogen Atoms : The defining feature of the pyridazine skeleton is the presence of two nitrogen atoms at the 1 and 2 positions. sphinxsai.com

The general synthesis for related 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones often involves the reaction of appropriate γ-ketoacids with hydrazine (B178648) hydrate (B1144303). nih.gov

Historical Overview of Pyridazinone Research and its Evolution

The history of pyridazinone research is rooted in the discovery of its parent heterocycle, pyridazine. The first pyridazine derivative was synthesized by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine molecule itself was first synthesized in 1895 by Tauber. sphinxsai.com

For many years, interest in pyridazines and their derivatives was not as intense as in other isomeric diazines like pyrimidines and pyrazines. sphinxsai.com However, this changed significantly over the past few decades as the biological activities of pyridazinone derivatives became more apparent. sphinxsai.com This discovery sparked a surge in research, transforming the pyridazinone scaffold into a subject of intensive investigation for its therapeutic potential. nih.gov Early research focused on the fundamental synthesis and reactivity of these compounds, but the evolution of this field has been driven by the continuous discovery of their diverse pharmacological applications, from cardiovascular drugs to anticancer and anti-inflammatory agents. nih.govbenthamdirect.comscispace.com

Current Academic Research Significance of the Pyridazinone Scaffold

The pyridazinone scaffold is a focal point of modern medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. benthamdirect.commiragenews.com Its derivatives have been investigated for a multitude of therapeutic applications, making it a highly attractive framework for drug discovery. scholarsresearchlibrary.comnih.gov The ability to easily functionalize the pyridazinone ring allows chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the development of novel therapeutic agents. sarpublication.com

The academic significance of the pyridazinone scaffold is underscored by the extensive range of biological activities reported for its derivatives. scholarsresearchlibrary.comscispace.com This structural diversity has led to the identification of compounds with potential applications across numerous disease areas. miragenews.com

Table 1: Reported Biological Activities of Pyridazinone Derivatives

| Biological Activity | Description | Reference(s) |

| Anticancer | Derivatives have been synthesized and evaluated against various cancer cell lines, targeting processes like tumor metabolism and cell signaling. benthamdirect.comnih.govnih.gov | benthamdirect.com, nih.gov, nih.gov |

| Anti-inflammatory | Many pyridazinone compounds exhibit anti-inflammatory properties, with some acting as inhibitors of enzymes like COX-2. sarpublication.comnih.govscispace.com | nih.gov, sarpublication.com, scispace.com |

| Antimicrobial | Research has demonstrated the efficacy of certain pyridazinone derivatives against various bacterial and fungal strains. scispace.comnih.govmdpi.com | nih.gov, scispace.com, mdpi.com |

| Cardiovascular | This class includes compounds with cardiotonic, antihypertensive, antiplatelet, and vasodilatory effects. nih.govscispace.comresearchgate.net | nih.gov, researchgate.net, scispace.com |

| Neuroprotective | Some derivatives have shown potential in targeting central nervous system disorders. benthamdirect.commdpi.com | benthamdirect.com, mdpi.com |

| Antiviral | The pyridazinone structure has been explored for the development of antiviral agents. nih.govnih.gov | nih.gov, nih.gov |

| Analgesic | Certain derivatives have demonstrated pain-relieving properties. nih.govscispace.com | nih.gov, scispace.com |

| Anticonvulsant | The scaffold has been investigated for its potential in creating anticonvulsant drugs. scispace.commdpi.com | scispace.com, mdpi.com |

Scope and Objectives of Research on this compound

Research into this compound and its analogs is driven by the established pharmacological importance of the 6-substituted-4,5-dihydropyridazin-3(2H)-one framework. Studies on closely related 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have revealed significant cardiotonic and vasorelaxant activities. researchgate.netnih.govresearchgate.net

The primary objectives of research in this specific area typically include:

Synthesis and Characterization : The development of efficient synthetic routes to produce novel derivatives of this compound. This involves confirming the molecular structure using spectroscopic techniques such as NMR, IR, and mass spectrometry. mdpi.comnih.gov

Biological Evaluation : Screening the synthesized compounds for a range of biological activities. Given the known properties of related compounds, research often focuses on cardiovascular effects, but may also explore anticancer, anti-inflammatory, or antimicrobial potential. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the styryl group or other parts of the molecule affect its biological activity. benthamdirect.com This is crucial for optimizing the potency and selectivity of potential drug candidates. miragenews.com

Molecular Modeling : Utilizing computational methods, such as molecular docking, to understand how these compounds interact with biological targets at the molecular level, which can guide the design of more effective derivatives. nih.govmdpi.com

The overarching goal is to leverage the versatile pyridazinone scaffold to develop new chemical entities with improved therapeutic profiles for treating a variety of diseases. miragenews.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAMKLMGLDPCFV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NN=C1/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Styryl 4,5 Dihydro 3 2h Pyridazinone

Conventional and Novel Synthetic Approaches to the Pyridazinone Core

The 4,5-dihydropyridazin-3(2H)-one ring is a key structural motif, and its synthesis has been approached through various classical and modern organic chemistry reactions. These methods primarily focus on the construction of the six-membered heterocyclic ring containing two adjacent nitrogen atoms.

Cyclization Reactions for 4,5-Dihydropyridazinone Ring Formation

The most prevalent and straightforward method for the synthesis of the 4,5-dihydropyridazinone ring involves the cyclocondensation of a γ-ketoacid with hydrazine (B178648) or its derivatives. This reaction forms the heterocyclic ring in a single, efficient step. The general mechanism involves the initial formation of a hydrazone by the reaction of hydrazine with the ketone carbonyl group of the γ-ketoacid, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid group, leading to the elimination of a water molecule and the formation of the stable six-membered ring.

Recent advancements in this area have focused on improving reaction conditions, such as using microwave irradiation to reduce reaction times and increase yields. Additionally, solid-phase synthesis techniques have been developed, allowing for the generation of diverse libraries of 4,5-dihydropyridazinone derivatives for biological screening. researchgate.netresearchgate.net

Friedel-Crafts Acylation Precursors in Pyridazinone Synthesis

A common and versatile method for preparing the necessary γ-ketoacid precursors for pyridazinone synthesis is the Friedel-Crafts acylation. nih.govresearchgate.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic compound with a cyclic anhydride (B1165640), typically succinic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

For instance, the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones often commences with the Friedel-Crafts acylation of an appropriate aromatic substrate with succinic anhydride. This reaction yields a 4-aryl-4-oxobutanoic acid, which is the requisite γ-ketoacid. The subsequent cyclization of this intermediate with hydrazine hydrate (B1144303) provides the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one. This two-step sequence is highly effective for creating a wide range of 6-aryl substituted pyridazinones. researchgate.net

Table 1: Examples of Friedel-Crafts Acylation for γ-Ketoacid Synthesis

| Aromatic Substrate | Acylating Agent | Lewis Acid | Product (γ-Ketoacid) |

| Benzene | Succinic anhydride | AlCl₃ | 4-oxo-4-phenylbutanoic acid |

| Toluene | Succinic anhydride | AlCl₃ | 4-(4-methylphenyl)-4-oxobutanoic acid |

| Anisole | Succinic anhydride | AlCl₃ | 4-(4-methoxyphenyl)-4-oxobutanoic acid |

Condensation Reactions in Pyridazinone Derivative Synthesis

Condensation reactions are fundamental to the synthesis of pyridazinone derivatives, extending beyond the initial ring formation. Multi-component reactions, for example, have emerged as a powerful tool for the one-pot synthesis of highly functionalized pyridazinones. These reactions bring together three or more reactants in a single step to generate complex molecules, offering advantages in terms of efficiency and atom economy.

One such example involves the base-catalyzed three-component reaction of an aldehyde, malononitrile, and phthalhydrazide (B32825) to produce 1H-pyrazolo[1,2-b]pyridazine-5,10-dione derivatives. researchgate.net While not directly forming the 4,5-dihydropyridazinone ring, this illustrates the utility of condensation strategies in building related heterocyclic systems. More directly relevant is the Knoevenagel condensation, which can be employed to introduce substituents onto the pyridazinone core. rsc.orgnih.govorganic-chemistry.orgnih.govmdpi.com For example, a pre-formed pyridazinone with an active methylene (B1212753) group can react with an aldehyde to form a new carbon-carbon double bond. nih.gov

Hydrazinolysis Strategies for Pyridazinone Formation

Hydrazinolysis is the key final step in many pyridazinone syntheses, referring specifically to the reaction with hydrazine to form the heterocyclic ring. researchgate.netorganic-chemistry.orgrsc.org As mentioned in the context of cyclization reactions, the treatment of γ-ketoacids with hydrazine hydrate is the most common application of hydrazinolysis in this context.

The reaction is typically carried out in a protic solvent like ethanol (B145695) and can be performed at reflux temperatures. The nucleophilicity of hydrazine is crucial for both the initial formation of the hydrazone and the subsequent intramolecular cyclization. The versatility of this method allows for the use of substituted hydrazines, which results in N-substituted pyridazinones. This strategy is a cornerstone in the synthesis of a vast array of pyridazinone-based compounds.

Specific Synthetic Routes to 6-Styryl-4,5-dihydro-3(2H)-pyridazinone

The introduction of the styryl moiety at the 6-position of the 4,5-dihydropyridazin-3(2H)-one ring requires a distinct set of synthetic strategies, often performed on a pre-formed pyridazinone core.

Challenges and Innovations in Styryl Moiety Introduction

A primary method for the synthesis of this compound involves the condensation of 6-methyl-4,5-dihydro-3(2H)-pyridazinone with benzaldehyde (B42025). This reaction is typically base-catalyzed and proceeds via an aldol-type condensation mechanism, followed by dehydration to form the styryl double bond.

Challenges:

Stereoselectivity: A significant challenge in this synthesis is controlling the stereochemistry of the newly formed double bond. The reaction can potentially yield a mixture of (E) and (Z) isomers. However, the (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance and is often formed preferentially, especially under thermodynamic control. mdpi.com The presence of the styryl group, a Michael acceptor, can also make the compound susceptible to nucleophilic attack, potentially leading to side products. nih.gov

Reaction Conditions: The basic conditions required for the condensation can sometimes lead to side reactions or decomposition of the starting materials or product. Optimization of the base, solvent, and temperature is often necessary to achieve good yields.

Innovations:

Catalyst Development: Innovations in this area focus on the use of more efficient and selective catalysts to promote the condensation reaction under milder conditions. This can include the use of solid-supported base catalysts for easier work-up and catalyst recycling.

Alternative Methodologies: To circumvent the challenges of direct condensation, other modern synthetic methods can be envisioned. The Wittig reaction, for instance, offers a powerful alternative for olefination. This would involve the reaction of a pyridazinone-6-carbaldehyde with a suitable phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide, with stabilized ylides typically favoring the (E)-alkene, which would be desirable in this case. researchgate.net

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, represent another innovative approach. For a Heck reaction, a 6-halo-4,5-dihydropyridazinone could be coupled with styrene. A Suzuki coupling would involve the reaction of a 6-halo- or 6-boronic ester-substituted pyridazinone with a corresponding styryl coupling partner. These methods often offer high stereoselectivity and functional group tolerance. rsc.orgnih.gov

Table 2: Potential Synthetic Routes for Styryl Moiety Introduction

| Reaction Type | Reactant 1 | Reactant 2 | Key Conditions | Product Feature |

| Aldol Condensation | 6-Methyl-4,5-dihydro-3(2H)-pyridazinone | Benzaldehyde | Base (e.g., NaOEt) | Forms C=C bond directly |

| Wittig Reaction | 6-Formyl-4,5-dihydro-3(2H)-pyridazinone | Benzyltriphenylphosphonium ylide | Strong base | High control over C=C bond position |

| Heck Coupling | 6-Halo-4,5-dihydro-3(2H)-pyridazinone | Styrene | Palladium catalyst, base | Stereoselective C-C bond formation |

| Suzuki Coupling | 6-Boronyl-4,5-dihydro-3(2H)-pyridazinone | Bromostyrene | Palladium catalyst, base | Versatile C-C bond formation |

Regioselective Synthesis of 6-Styryl Derivatives

The regioselective synthesis of this compound derivatives is a critical aspect of medicinal chemistry, enabling the precise installation of the styryl moiety at the C6 position of the pyridazinone core. This selectivity is crucial as the position of substituents on the pyridazinone ring significantly influences the molecule's pharmacological profile. Various synthetic strategies have been developed to achieve this regiochemical control, primarily relying on the cyclization of carefully chosen precursors or the post-modification of a pre-formed pyridazinone scaffold.

One of the most direct and widely employed methods for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the condensation of a γ-keto acid with hydrazine hydrate. In the context of 6-styryl derivatives, the corresponding γ-keto acid would be 5-phenyl-4-oxo-5-hexenoic acid or a related precursor where the styryl group is already incorporated. The cyclization reaction proceeds via the formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carboxylic acid, leading to the formation of the six-membered dihydropyridazinone ring. The regioselectivity is inherently controlled by the structure of the γ-keto acid precursor, ensuring the styryl group is positioned at C6.

Another powerful and regioselective approach is the Horner-Wadsworth-Emmons (HWE) reaction. This method allows for the introduction of the styryl group onto a pre-existing pyridazinone ring that has been functionalized at the C6 position. For instance, a 6-methyl-4,5-dihydro-3(2H)-pyridazinone can be brominated to yield the 6-bromomethyl derivative. This intermediate can then be converted to the corresponding phosphonate (B1237965) ester via an Arbuzov reaction. The resulting 6-phosphonomethyl-4,5-dihydro-3(2H)-pyridazinone is a key synthon for the HWE reaction. Subsequent reaction with benzaldehyde in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, regioselectively yields the desired this compound. This multi-step process offers the advantage of modularity, allowing for the synthesis of a variety of styryl derivatives by simply changing the aromatic aldehyde used in the final step.

Furthermore, condensation reactions can be employed to introduce styryl-like substituents. For example, a 6-methyl-4,5-dihydro-3(2H)-pyridazinone can undergo condensation with aromatic aldehydes at the methyl group, although this typically requires harsh conditions and may lead to a mixture of products. However, by carefully controlling the reaction conditions, it is possible to achieve regioselective C-C bond formation.

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic functionalization of the this compound scaffold is a pivotal strategy for the diversification of this core structure, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. These transformations can target various positions on the pyridazinone ring, including the nitrogen atoms and the carbon backbone, as well as the styryl moiety. The reactivity of the pyridazinone system is influenced by the interplay of the electron-withdrawing amide group, the electron-donating character of the nitrogen atoms, and the partial saturation of the ring.

Electrophilic Substitution Reactions on the Pyridazinone Ring

Electrophilic substitution reactions on the pyridazinone ring are generally challenging due to the electron-deficient nature of the heterocyclic system. The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. This deactivation is analogous to that observed in other azine systems like pyridine (B92270). wikipedia.org Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and often result in low yields or fail to proceed altogether.

The reactivity of the pyridazinone ring towards electrophiles is further diminished by the protonation or complexation of the nitrogen atoms under acidic reaction conditions, which are often necessary for generating the electrophile. This increases the electron deficiency of the ring, making it even less susceptible to electrophilic attack.

Despite these challenges, electrophilic substitution can be facilitated by the presence of activating groups on the pyridazinone ring. However, for the this compound scaffold, the styryl group is not sufficiently activating to overcome the inherent deactivation of the ring. Therefore, direct electrophilic substitution on the pyridazinone core is not a commonly employed strategy for the functionalization of this specific compound. Instead, functionalization is more readily achieved through other reaction pathways, such as those involving nucleophilic attack or reactions at the nitrogen atoms.

Nucleophilic Substitution Reactions and Their Mechanisms

Nucleophilic substitution reactions represent a more viable approach for the functionalization of the pyridazinone ring, provided that a suitable leaving group is present on the carbon framework. The electron-deficient nature of the pyridazinone ring, which hinders electrophilic substitution, conversely facilitates nucleophilic attack. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr mechanism involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazinone ring, with the electron-withdrawing nitrogen atoms and the carbonyl group aiding in its stabilization.

Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

For this compound, a halogen atom, such as chlorine or bromine, can be introduced at various positions on the ring through precursor synthesis. For instance, the use of a halogenated γ-keto acid in the initial cyclization can yield a halogenated pyridazinone. This halogen atom can then serve as a leaving group in subsequent SNAr reactions.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. The regioselectivity of the substitution is dependent on the position of the leaving group and the electronic effects of the other substituents on the ring. In some cases, particularly with highly activated substrates, a concerted SNAr mechanism, where bond formation and bond cleavage occur in a single step, has been proposed.

The table below summarizes some examples of nucleophilic substitution reactions on pyridazinone systems.

| Pyridazinone Substrate | Leaving Group | Nucleophile | Product | Reference |

| 4,5,6-Trifluoropyridazin-3(2H)-one | F | Butylamine | 4-Butylamino-5,6-difluoropyridazin-3(2H)-one | nih.gov |

| 4-Chloro-6-phenylpyrimidine | Cl | KNH₂/NH₃ | 4-Amino-6-phenylpyrimidine | wur.nl |

| Halogenated Pyridazinone | Halogen | Hydrazine | Hydrazinyl-pyridazinone | raco.cat |

Mannich Reactions on the Pyridazinone Scaffold

The Mannich reaction is a valuable tool for the aminomethylation of acidic protons, and it has been successfully applied to the 4,5-dihydro-3(2H)-pyridazinone scaffold. The N-H proton of the pyridazinone ring is sufficiently acidic to undergo this transformation. The reaction involves the condensation of the pyridazinone with formaldehyde (B43269) and a primary or secondary amine.

The mechanism of the Mannich reaction on the pyridazinone scaffold proceeds as follows:

Formation of an Eschenmoser-like salt from formaldehyde and the secondary amine.

Deprotonation of the pyridazinone at the N2 position by a base.

Nucleophilic attack of the resulting pyridazinone anion on the electrophilic carbon of the iminium ion.

This reaction typically results in the formation of N-dialkylaminomethyl derivatives at the N2 position of the pyridazinone ring. raco.cat For example, the reaction of a 6-substituted-4,5-dihydro-3(2H)-pyridazinone with formaldehyde and a secondary amine like morpholine (B109124) or piperidine (B6355638) yields the corresponding N-aminomethylated product. This functionalization introduces a basic side chain, which can be advantageous for modulating the physicochemical properties of the parent molecule.

| Pyridazinone Substrate | Amine | Product | Reference |

| 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | Morpholine | 2-(Morpholinomethyl)-6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | raco.cat |

| 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | Piperidine | 2-(Piperidin-1-ylmethyl)-6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | raco.cat |

Alkylations and Acylations of Ring Nitrogen Atoms

The nitrogen atoms of the this compound ring, particularly the N2 atom, are nucleophilic and can readily undergo alkylation and acylation reactions. These reactions provide a straightforward means of introducing a wide variety of substituents at the nitrogen centers, thereby modifying the steric and electronic properties of the molecule.

Alkylation: Alkylation of the N2 atom is typically achieved by treating the pyridazinone with an alkyl halide in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the N-H group, generating a nucleophilic anion that subsequently attacks the alkyl halide in an SN2 reaction. A range of alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and allyl halides. For instance, 2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a known N-alkylated derivative. vulcanchem.com A study has specifically reported the alkylation of 6-styryl-4,5-dihydro-2H-pyridazin-3-one, leading to novel N-substituted pyridazinones. emarefa.net

Acylation: Acylation of the N2 atom can be accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. This reaction leads to the formation of N-acylpyridazinones. The introduction of an acyl group can influence the biological activity and can also serve as a protecting group for the N-H functionality.

These N-functionalization reactions are generally high-yielding and regioselective for the N2 position, making them valuable tools in the synthesis of pyridazinone libraries for drug discovery.

Oxidation and Dehydrogenation Pathways of Pyridazinone Ring Systems

The 4,5-dihydro-3(2H)-pyridazinone ring is susceptible to oxidation, which can lead to the formation of the corresponding aromatic 3(2H)-pyridazinone. This dehydrogenation process results in a fully conjugated, planar ring system, which can have a profound impact on the molecule's biological activity and physicochemical properties.

A common method for the dehydrogenation of 4,5-dihydropyridazinones is treatment with bromine in acetic acid. scispace.com This reaction proceeds via a bromination-dehydrobromination sequence. The double bond in the dihydropyridazinone ring is first brominated, followed by the elimination of hydrogen bromide to yield the aromatic pyridazinone. Other oxidizing agents, such as selenium dioxide, can also be employed for this transformation.

The ease of oxidation can be influenced by the substituents on the pyridazinone ring. In some cases, the oxidation of 4,5-dihydropyridazinones has been observed to occur more readily than for isomers with substituents at different positions. rsc.org The resulting 6-styryl-3(2H)-pyridazinone, with its extended conjugation, is a distinct chemical entity with its own unique set of properties and potential applications. This dehydrogenation reaction is therefore a key transformation in the chemical space of 6-styryl-pyridazinones.

Advanced Synthetic Methodologies and Green Chemistry Considerations

The synthesis of pyridazinone derivatives, including this compound, has evolved to incorporate advanced methodologies that prioritize efficiency, atom economy, and environmental sustainability. These approaches, including one-pot reactions and the use of novel catalysts, align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials.

One-Pot Synthesis Approaches for Pyridazinone Derivatives

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds. Several one-pot methodologies have been developed for the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives.

One notable method involves a domino hydrohydrazination and condensation reaction. For instance, the reaction of phenylhydrazine (B124118) with 4-pentynoic acid in the presence of a catalyst like zinc chloride (ZnCl2) can produce a 4,5-dihydropyridazin-3(2H)-one in a one-pot process with moderate to good yields. scispace.com Another streamlined approach is the reaction of N-aryl substituted maleimides with azines, which is operationally simple and does not require an inert atmosphere or temperature manipulation to produce 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones. scispace.com

Further exemplifying this efficient approach, steroid-fused pyridazinone rings can be synthesized by reacting 17-ketosteroids with glyoxylic acid, followed by treatment with hydrazine. semanticscholar.org Similarly, 4,6-disubstituted 4,5-dihydropyridazin-3(2H)-ones are formed at room temperature when hydrazine reacts with 5-(2-aryl-2-oxo-ethan-1-yl)-5-R Meldrum's acids. semanticscholar.org

| Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Phenylhydrazine, 4-Pentynoic Acid | ZnCl2 (1 equiv) | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | scispace.com |

| N-Aryl Substituted Maleimide, Azines | Operationally simple, no temperature manipulation | 4-(N-Aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones | scispace.com |

| 17-Ketosteroids, Glyoxylic Acid | Hydrazine | Steroid-fused Pyridazin-3(2H)-ones | semanticscholar.org |

| 5-(2-Aryl-2-oxo-ethan-1-yl)-5-R Meldrum's acids | Hydrazine, Room Temperature | 4,6-Disubstituted 4,5-Dihydropyridazin-3(2H)-ones | semanticscholar.org |

Catalyst-Mediated Synthesis and Reaction Efficiency

The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates, improving yields, and promoting selectivity, often under milder conditions. In the synthesis of pyridazinone scaffolds, both traditional and advanced catalytic systems are employed.

The aforementioned domino hydrohydrazination and condensation reaction for synthesizing 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one utilizes zinc chloride (ZnCl2) as an effective catalyst. scispace.com Beyond the pyridazinone core itself, catalyst-mediated reactions are vital for creating related styryl-heterocycles, providing insights into methodologies that could be adapted for this compound. For example, a greener and more economical method for the conversion of (E)-3- and 5-styrylpyrazolines into the corresponding styrylpyrazoles involves iron(III) chloride (FeCl3) catalyzed aerobic oxidative aromatization. mdpi.com

Advanced organometallic catalysts have also been explored. A ruthenium(II) catalyst, [RuCl2(p-cymene)]2, has been found to be effective for the oxidative C(sp²)-H amination and C-N coupling to form (E)-1-(2,4-dinitrophenyl)-5-phenyl-3-styryl-1H-pyrazole, showcasing a sophisticated method for C-N bond formation. mdpi.com In more conventional syntheses, reagents such as sodium ethoxide are used to facilitate condensation reactions, for instance, between a pyridazinone core and aromatic aldehydes to form 4-substituted benzyl pyridazinones. scispace.comcore.ac.uk

| Catalyst/Reagent | Reaction Type | Substrate/Product Class | Benefit/Significance | Reference |

|---|---|---|---|---|

| Zinc Chloride (ZnCl2) | Domino Hydrohydrazination/Condensation | 4,5-Dihydropyridazin-3(2H)-ones | Enables one-pot synthesis. | scispace.com |

| Iron(III) Chloride (FeCl3) | Aerobic Oxidative Aromatization | Styrylpyrazolines to Styrylpyrazoles | Greener and economical approach. | mdpi.com |

| [RuCl2(p-cymene)]2 | Oxidative C-N Coupling | Styryl-pyrazoles from Hydrazones | Advanced C-H bond activation. | mdpi.com |

| Sodium Ethoxide | Condensation | Pyridazinones with Aldehydes | Base-catalyzed C-C bond formation. | scispace.comcore.ac.uk |

Natural Product-Inspired Synthesis and Biosynthetic Pathways

While the pyridazinone ring system is predominantly a synthetic scaffold, the design of molecules like this compound can be inspired by compounds found in nature. The styryl moiety, in particular, is a component of various natural products. The strategy of using nature as an inspiration for drug discovery is a well-established field. mdpi.com

A significant example of a naturally occurring styryl-heterocycle is (E)-1,5-diphenyl-3-styryl-2-pyrazoline, which was isolated from the aerial parts of the plant Euphorbia guyoniana. mdpi.com Although pyrazoles are generally rare in nature due to the biological difficulty of forming an N-N bond, the existence of this compound provides a strong rationale for the synthesis of structurally analogous molecules. mdpi.com The pyrazoline ring is a five-membered heterocycle with two adjacent nitrogen atoms, which bears a structural resemblance to the six-membered dihydropyridazinone core.

The discovery of bioactive styryl-heterocycles in nature encourages synthetic chemists to create related structures, such as this compound, to explore their potential as novel therapeutic agents. This approach, which mimics a natural product scaffold, is a cornerstone of medicinal chemistry.

| Attribute | (E)-1,5-Diphenyl-3-styryl-2-pyrazoline | This compound |

|---|---|---|

| Origin | Natural product (from Euphorbia guyoniana) | Synthetic |

| Core Heterocycle | Pyrazoline (5-membered ring) | Dihydropyridazinone (6-membered ring) |

| Key Functional Groups | Styryl group, Two adjacent nitrogen atoms | Styryl group, Two adjacent nitrogen atoms, Carbonyl group |

| Significance | Provides a natural precedent for bioactive styryl-heterocycles. mdpi.com | Synthetic target inspired by natural motifs for pharmacological screening. |

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Styryl 4,5 Dihydro 3 2h Pyridazinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon frameworks. For 6-styryl-4,5-dihydro-3(2H)-pyridazinone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the dihydropyridazinone ring, the styryl moiety, and the phenyl group.

The protons of the dihydropyridazinone ring at the C4 and C5 positions typically appear as multiplets in the aliphatic region of the spectrum. The protons of the styryl group's double bond are observed as doublets in the olefinic region, with a large coupling constant indicative of a trans configuration. The aromatic protons of the phenyl group resonate in the downfield aromatic region of the spectrum. The NH proton of the pyridazinone ring is typically observed as a broad singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 2.50-2.60 | m | |

| H-5 | 2.85-2.95 | m | |

| H-α (styryl) | 6.90 | d | 16.0 |

| H-β (styryl) | 7.50 | d | 16.0 |

| Ar-H | 7.25-7.45 | m | |

| NH | 10.50 | br s |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbon, the olefinic carbons of the styryl group, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the dihydropyridazinone ring.

The carbonyl carbon (C=O) of the pyridazinone ring typically resonates at a low field, around 170 ppm. The carbons of the phenyl group and the styryl double bond appear in the aromatic and olefinic regions, respectively. The aliphatic carbons of the dihydropyridazinone ring are found at higher fields.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 170.0 |

| C-4 | 22.5 |

| C-5 | 29.0 |

| C-6 | 155.0 |

| C-α (styryl) | 125.0 |

| C-β (styryl) | 135.0 |

| C-Ar | 126.0-138.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is particularly useful for identifying the spin systems within the dihydropyridazinone ring and the styryl group.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is instrumental in establishing the connectivity between different fragments of the molecule, such as the attachment of the styryl group to the pyridazinone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

A strong absorption band is observed for the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) in the pyridazinone ring, typically in the range of 1660-1690 cm⁻¹. The N-H stretching vibration of the amide is also visible as a broad band around 3200-3400 cm⁻¹. The C=C stretching vibrations of the styryl group and the phenyl ring are observed in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are typically found above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, Broad |

| C-H Stretch (Aromatic/Vinylic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Medium |

| C=O Stretch (Amide) | 1660-1690 | Strong |

| C=C Stretch (Aromatic/Vinylic) | 1500-1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to the π → π* transitions of the conjugated styryl and pyridazinone systems. The extended conjugation between the phenyl ring, the double bond, and the pyridazinone ring results in a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to the individual chromophores.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~280-320 | - | π → π* |

Note: The exact λmax and molar absorptivity can vary depending on the solvent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) can be used. The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information, confirming the presence of the styryl and pyridazinone moieties. The high-resolution mass spectrum (HRMS) allows for the determination of the exact molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like pyridazinone derivatives. illinois.edu The method typically generates intact protonated molecules, denoted as [M+H]⁺, providing clear molecular weight information. mdpi.com In the analysis of novel pyridazinone series, ESI-MS has been successfully used to confirm their molecular structures. mdpi.commdpi.com

For instance, in the positive ion mode, pyridazinone compounds readily form [M+H]⁺ ions. While a higher response is often observed in the positive mode, deprotonated precursor molecular ions [M-H]⁻ can also be detected in the negative ion mode. nih.gov The choice of mode depends on the specific structure and the desired analytical outcome.

Table 1: Representative ESI-MS Data for Substituted Pyridazinone Analogs mdpi.com

| Compound | Molecular Formula | Ion Type | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃ClN₂O | [M+H]⁺ | 297.0715 | 297.1030 |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₂Cl₂N₂O | [M+H]⁺ | 331.0350 | 331.0020 |

This interactive table showcases typical ESI-MS results for related pyridazinone structures, demonstrating the common formation of protonated molecules.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is an older ionization technique, also considered a soft ionization method, used for analyzing non-volatile and thermally sensitive compounds. wikipedia.orglibretexts.org The process involves bombarding the sample, which is dissolved in a non-volatile liquid matrix like glycerol, with a beam of high-energy neutral atoms, such as argon or xenon. wikipedia.orgnih.gov This sputtering process generates gaseous ions from the sample. nih.gov

Similar to ESI, FAB typically produces quasimolecular ions, most commonly protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, along with some fragment ions that can provide structural information. illinois.edunih.gov While it has been widely applied to peptides and other biomolecules, its use has largely been superseded by more modern techniques like ESI. illinois.edunih.gov FAB spectra can be complex due to the presence of signals from the matrix, which can create a high chemical background. nih.govumd.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a compound by measuring its mass with very high accuracy. mdpi.com When coupled with ESI, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. This is achieved by comparing the experimentally measured accurate mass with the theoretically calculated mass for a proposed formula. mdpi.com

The high accuracy of HRMS provides strong evidence for the molecular formula of newly synthesized pyridazinone derivatives, a critical step in their characterization. mdpi.comnih.gov For example, the confirmation of a molecular formula is based on the very small mass difference between the calculated and observed values, typically within a few parts per million (ppm). mdpi.com

Table 2: Example of HRMS Data for Elemental Composition Confirmation of a Pyridazinone Analog mdpi.com

| Compound | Proposed Formula | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|---|

| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃N₃O₃ | [M+H]⁺ | 308.0984 | 308.1325 |

This interactive table illustrates how HRMS provides highly accurate mass measurements to confirm the elemental composition of complex organic molecules.

X-ray Crystallography for Solid-State Structure Determination

The dihydropyridazine (B8628806) ring in these structures commonly adopts a screw-boat conformation. nih.goviucr.org The molecules in the crystal lattice are often linked by intermolecular hydrogen bonds, such as N—H⋯O interactions, which can form centrosymmetric dimers. nih.govnih.gov These interactions play a crucial role in stabilizing the crystal packing. nih.gov

Table 3: Representative Crystallographic Data for a this compound Derivative nih.gov

| Parameter | Value |

|---|---|

| Compound | 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one |

| Chemical Formula | C₂₀H₁₇ClN₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8622 (6) |

| b (Å) | 9.1911 (10) |

| c (Å) | 17.0858 (18) |

| α (°) | 98.745 (9) |

| β (°) | 97.456 (9) |

| γ (°) | 91.032 (9) |

| Volume (ų) | 898.31 (17) |

This interactive table presents key crystallographic parameters obtained from a single-crystal X-ray diffraction study of a closely related pyridazinone derivative.

Advanced Chromatographic and Hyphenated Techniques

Chromatographic techniques are essential for the separation and purification of this compound and its analogs, as well as for their quantitative analysis. Coupling chromatography with mass spectrometry provides a powerful tool for identifying compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researcher.life The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. mdpi.com

However, the application of GC-MS to compounds like this compound can be challenging. Pyridazinone derivatives are often characterized by high boiling points and moderate to high polarity, which can lead to poor chromatographic performance and thermal degradation in the GC injector or column. Chemical derivatization to increase volatility may be required for successful analysis, but this adds complexity to sample preparation. Consequently, literature examples of GC-MS analysis for this specific class of compounds are limited, with liquid chromatography-based methods being more commonly employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the premier analytical method for the identification and quantification of pyridazinone derivatives in various matrices. nih.gov This technique separates compounds in the liquid phase, making it ideal for molecules that are not amenable to GC-MS. The use of a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection using modes like Multiple Reaction Monitoring (MRM). nih.gov

A typical LC-MS/MS method for a pyridazinone derivative would involve separation on a C18 reversed-phase column with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724). nih.govnih.gov The mass spectrometer is usually operated with an ESI source in the positive ion mode. nih.gov This approach has been successfully used to establish determination methods and evaluate the pharmacokinetics of novel pyridazinone compounds. nih.gov

Table 4: Example of UPLC-MS/MS Conditions for the Analysis of a Pyridazinone Compound nih.gov

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | UPLC C18 |

| Mobile Phase A | 0.10% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.50 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

This interactive table summarizes the typical instrumental parameters for an LC-MS/MS method used in the analysis of a pyridazinone derivative.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) represents a powerful hyphenated technique for the separation and structural elucidation of compounds from complex mixtures. In the context of synthesizing this compound, HPLC-NMR would be invaluable for analyzing the crude reaction product. This technique allows for the separation of the target compound from starting materials, byproducts, and any potential isomers, followed by the acquisition of NMR data on the separated components in real-time.

The process involves introducing the sample into an HPLC system, where it is separated on a chromatographic column. The eluent from the HPLC is then directed into the NMR spectrometer's flow cell. As a specific compound, such as this compound, elutes from the column and passes through the flow cell, its NMR spectrum can be acquired. This is particularly useful for identifying unstable compounds or for obtaining pure spectra from mixtures without the need for traditional, time-consuming purification steps.

For this compound, a reversed-phase HPLC method would likely be employed, utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water. The retention time of the compound would be a key parameter for its identification in a given chromatographic system. Once isolated in the NMR flow cell, ¹H NMR and other NMR experiments could be performed to confirm its structure. The resulting spectra would provide detailed information about the proton environment of the molecule, confirming the presence of the styryl, dihydro, and pyridazinone moieties.

| Parameter | Illustrative Value | Description |

| HPLC Column | C18 (4.6 x 250 mm, 5 µm) | A common reversed-phase column suitable for the separation of organic molecules. |

| Mobile Phase | Acetonitrile:Water (70:30) | A typical solvent system for eluting compounds of moderate polarity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Retention Time (t_R) | 8.5 min | The time at which the compound elutes from the column, indicative of its polarity. |

| ¹H NMR (in flow cell) | Confirmatory | The acquired NMR spectrum would confirm the structural integrity of the eluted peak. |

Elemental Composition Analysis and Combustion Analysis

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For a novel or synthesized compound like this compound, this analysis is crucial for confirming its chemical formula, C₁₂H₁₂N₂O.

The technique involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For this compound (C₁₂H₁₂N₂O), the theoretical elemental composition would be:

Carbon (C): 71.98%

Hydrogen (H): 6.04%

Nitrogen (N): 13.99%

Oxygen (O): 7.99%

The results of such an analysis are typically presented in a table comparing the calculated and found values.

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 71.98 | 71.95 |

| Hydrogen (H) | 6.04 | 6.08 |

| Nitrogen (N) | 13.99 | 13.95 |

The close correlation between the theoretical and illustrative experimental values in the table above would serve to verify the elemental composition of this compound.

Theoretical and Computational Chemistry of 6 Styryl 4,5 Dihydro 3 2h Pyridazinone

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the electronic structure and properties of pyridazinone derivatives. These methods allow for a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. For pyridazinone derivatives, DFT has been widely employed to calculate molecular geometry, vibrational frequencies, and electronic properties. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most commonly used methods, often paired with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to provide a balance between computational cost and accuracy. researchgate.netmdpi.com These studies are fundamental for understanding the structure-property relationships within this class of compounds. researchgate.net

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. Methods like the Hartree-Fock (HF) theory are foundational in computational chemistry. ajchem-a.com While often more computationally intensive than DFT for molecules of this size, ab initio calculations can provide a valuable benchmark for understanding the electronic structure from a purely theoretical standpoint. They are essential for calculations where electron correlation effects, which are approximated in DFT, need to be assessed more rigorously.

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For derivatives of 6-styryl-4,5-dihydro-3(2H)-pyridazinone, DFT calculations have been used to optimize molecular geometry. researchgate.net The results from these calculations, including bond lengths, bond angles, and dihedral angles, often show good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Conformational analysis also involves studying different possible isomers and their relative stabilities. For instance, studies on related pyridazinone structures have investigated various tautomers and dimer forms to identify the most stable configurations in the gas phase and in solution. researchgate.net

| Parameter | Bond | Experimental (X-ray) Å | Calculated (DFT) Å |

| Bond Lengths | C1-O1 | 1.237 | 1.235 |

| N1-N2 | 1.345 | 1.336 | |

| N2-C1 | 1.364 | 1.386 | |

| C2-C3 | 1.357 | 1.369 | |

| N1-C4 | 1.296 | 1.305 |

This table presents a comparison of selected experimental and calculated geometric parameters for a related pyridazinone derivative, 4,5-dichloropyridazin-3-(2H)-one, illustrating the typical agreement between methods. Data sourced from researchgate.net.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one | -6.07 | -1.58 | 4.49 | DFT/B3LYP/6-31+G(d,p) |

| 4,5-dichloropyridazin-3-(2H)-one | -7.95 | -2.13 | 5.82 | DFT/B3LYP/6-31G(d,p) |

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | -5.77 | -0.99 | 4.78 | DFT/B3LYP/6-31+G(d) |

This table shows calculated frontier molecular orbital energies and the corresponding energy gaps for several pyridazinone derivatives. Data sourced from researchgate.netresearchgate.netresearchgate.net.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with electrophiles and nucleophiles. bhu.ac.in The map uses a color scale to indicate different electrostatic potential values on the molecule's surface. mdpi.com

Red/Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In pyridazinone derivatives, these regions are typically located around the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring. researchgate.netresearchgate.net

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack. These are often found around hydrogen atoms. bhu.ac.in

MEP analysis is therefore a valuable tool for predicting the reactive sites of this compound. mdpi.com

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and other vibrational modes that are observed experimentally in infrared (IR) and Raman spectroscopy. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, researchers can confidently assign specific absorption bands to particular functional groups within the molecule. researchgate.net

For derivatives of this compound, studies have shown a good correlation between the vibrational frequencies calculated using the B3LYP method and the experimental data obtained from FT-IR spectroscopy. researchgate.net

| Vibrational Mode | Functional Group | Experimental (FT-IR) cm-1 | Calculated (DFT) cm-1 |

| N-H stretching | N-H | 3217 | 3448 |

| C-H stretching (aromatic) | C-H | 3083-3023 | 3090-3031 |

| C=O stretching | C=O | 1674 | 1690 |

| C=N stretching | C=N | 1599 | 1634 |

| C=C stretching | C=C | 1576 | 1589 |

This table compares key experimental FT-IR frequencies with those calculated via DFT for (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one. Data sourced from researchgate.net.

Prediction of Thermodynamic and Kinetic Parameters

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the thermodynamic and kinetic parameters of pyridazinone derivatives. These calculations can determine key thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the molecule and for potential reactions it may undergo. Such predictions are crucial for assessing the stability of the compound and the spontaneity of its reactions. For instance, thermal analysis (TGA/DTA) of a related compound, (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, revealed that it is thermostable up to its melting point, a finding that can be correlated with theoretically derived thermodynamic stability. researchgate.net

Kinetic parameters, such as the activation energy (Ea) of a reaction, can be estimated by calculating the energy of the transition state. This information is vital for understanding reaction rates and mechanisms. While specific thermodynamic data for 6-phenyl-4,5-dihydropyridazin-3(2H)-one has been determined experimentally in various solvents, computational models can further explore these properties in different environments and predict solubility and stability trends. mdpi.com

Table 1: Examples of Theoretically Predictable Parameters This table is illustrative of parameters typically calculated for this class of compounds.

| Parameter Category | Specific Parameter | Significance |

| Thermodynamic | Enthalpy of Formation (ΔHf) | Indicates the stability of the molecule. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | |

| Entropy (S) | Measures the degree of disorder in the system. | |

| Kinetic | Activation Energy (Ea) | Determines the rate of a chemical reaction. |

| Transition State Geometries | Provides insight into the reaction pathway. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide detailed information on its conformational flexibility, dynamic behavior in solution, and interactions with other molecules, such as biological macromolecules or solvent molecules. These simulations can reveal how the molecule changes its shape and how it binds to a potential target site, which is essential information for drug design and materials science. Currently, specific MD simulation studies focused solely on this compound are not widely available in the literature. However, this technique remains a powerful tool for investigating the dynamic properties of pyridazinone derivatives in general.

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of pyridazinone derivatives can be effectively studied using computational methods based on DFT. mdpi.comnih.gov Frontier Molecular Orbital (FMO) theory is a key component of these analyses. The energy of the Highest Occupied Molecular Orbital (EHOMO) indicates the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) reflects its ability to accept electrons. The energy gap between HOMO and LUMO (EL-H) is an important indicator of molecular stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also used to predict reactivity. mdpi.comnih.gov These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other reagents. researchgate.net Furthermore, global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.comnih.govnih.gov

Table 2: Global Reactivity Descriptors Calculated via DFT Data based on methodologies applied to pyridazinone derivatives. mdpi.comnih.govnih.gov

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | (IP + EA) / 2 | The ability to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron configuration. |

| Chemical Softness | σ | 1 / η | A measure of molecular reactivity. |

| Electrophilicity Index | ω | χ2 / (2η) | A measure of electrophilic power. |

Tautomerism and Isomer Stability Studies

The this compound structure is subject to different forms of isomerism, the stability of which can be investigated computationally.

Tautomerism : The pyridazinone ring can theoretically exist in different tautomeric forms, primarily the amide (oxo) form and the imidol (hydroxy) form. Computational studies on related pyridazinone systems, such as 6-(2-pyrrolyl)pyridazin-3-one, have shown that the oxo form is the predominant and more stable tautomer. researchgate.net Similar calculations for this compound would be expected to confirm the stability of the amide form.

Geometric Isomerism : The styryl group contains a carbon-carbon double bond, allowing for the existence of E (trans) and Z (cis) geometric isomers. DFT-based geometry optimization is a standard method to calculate the total energy of each isomer, thereby determining the most stable configuration. researchgate.net For styryl derivatives, the E isomer is typically found to be more stable due to reduced steric hindrance.

Conformational Isomerism : The flexibility of the dihydropyridazinone ring and the rotation around single bonds allow for various conformations. Computational potential energy surface scans can identify the most stable conformers and the energy barriers between them.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. For pyridazine (B1198779) derivatives, QSPR models have been successfully developed to predict properties like corrosion inhibition efficiency. nih.gov

These models are established by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally measured property. The descriptors can be categorized as electronic, structural, or physicochemical. Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.gov

Table 3: Molecular Descriptors Used in QSPR Studies of Pyridazine Derivatives nih.gov

| Descriptor Category | Examples |

| Electronic | EHOMO, ELUMO, Energy Gap (EL-H), Dipole Moment (μ), Hardness (η), Softness (σ), Electronegativity (χ) |

| Structural | Molecular Mass (M), Molecular Volume (Vm) |

| Physicochemical | Logarithm of the Partition Coefficient (Log P) |

Structure Activity Relationship Sar Studies and Rational Ligand Design for Pyridazinone Scaffolds

Elucidating the Structure-Activity Relationship (SAR) of Pyridazinone Derivatives

The biological activity of pyridazinone derivatives can be finely tuned by strategic modifications to the pyridazinone ring and its side chains. These modifications influence the compound's size, shape, lipophilicity, and electronic properties, which in turn dictate its interaction with biological targets.

The Impact of Substituents on the Pyridazinone Ring and Side Chains

The nature and position of substituents on the pyridazinone scaffold are critical determinants of biological activity. For instance, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, a close structural analog to the 6-styryl variant, substitutions at the 2-position of the pyridazinone ring have been shown to significantly influence their cardiotonic activity. The presence of an acetamide (B32628) side chain linked to the nitrogen at the 2-position has been associated with analgesic and anti-inflammatory actions with reduced ulcerogenic effects. nih.gov

Furthermore, the planarity of the pyridazinone scaffold appears to play a role in its interaction with biological targets. Studies on pyridazinone derivatives as phosphodiesterase 4 (PDE4) inhibitors revealed that the more planar pyridazinone scaffold, in comparison to the dihydro structure, allows for better interactions within the hydrophobic pocket of the active site. nih.gov In these studies, a hydrogen bond donor function (R2 = H) at the N-substituent on the pyridazinone ring was found to be optimal for PDE4B affinity, with N-methyl derivatives showing reduced potency. nih.gov Increasing the hydrophobic character of the N-substituent, for example with a benzyl (B1604629) group, slightly decreased the inhibitory effect. nih.gov

The styryl moiety at the 6-position offers a key point for modification. The electronic properties of the phenyl ring within the styryl group can be modulated by introducing electron-donating or electron-withdrawing groups. While specific SAR data for the 6-styryl-4,5-dihydro-3(2H)-pyridazinone is limited, studies on analogous styryl-containing heterocyclic compounds, such as styrylpyrazoles, have shown that substituents on the styryl phenyl ring significantly impact biological activity. mdpi.com For example, a p-methylphenyl group was found to generally increase intrinsic activity, whereas a p-chlorophenyl substituent tended to decrease it. mdpi.com Methoxy or methylenedioxy substituents on the styryl group have been shown to increase both toxicity and inhibitory activity. mdpi.com

Table 1: Impact of Substituents on the Biological Activity of Pyridazinone Derivatives

| Scaffold Position | Substituent/Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 2-position | Acetamide side chain | Increased analgesic and anti-inflammatory activity | nih.gov |

| Pyridazinone Ring | Increased planarity (pyridazinone vs. dihydropyridazinone) | Enhanced interaction with hydrophobic active sites | nih.gov |

| N-substituent | Hydrogen bond donor (e.g., -H) | Optimal for PDE4B affinity | nih.gov |

| N-substituent | Methyl group | Reduced PDE4B affinity compared to -H | nih.gov |

| N-substituent | Benzyl group | Slightly decreased PDE4B inhibitory effect | nih.gov |

| 6-position (Styryl phenyl ring) | p-Methylphenyl group | Generally increased intrinsic activity in styrylpyrazoles | mdpi.com |

| 6-position (Styryl phenyl ring) | p-Chlorophenyl group | Generally decreased intrinsic activity in styrylpyrazoles | mdpi.com |

| 6-position (Styryl phenyl ring) | Methoxy or methylenedioxy group | Increased toxicity and inhibitory activity in styrylpyrazoles | mdpi.com |

The Influence of Stereochemistry on Activity

The introduction of chiral centers into a molecule can lead to stereoisomers with distinct pharmacological profiles. This is because biological macromolecules, such as enzymes and receptors, are chiral and can interact differently with each enantiomer or diastereomer of a drug.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

While specific QSAR studies on this compound are not extensively reported, QSAR analyses have been successfully applied to other pyridazinone derivatives. For instance, a QSAR study on pyridazinone derivatives as acetylcholinesterase inhibitors utilized various physicochemical parameters to develop a predictive equation for their inhibitory activity. sarpublication.com In other studies on different heterocyclic scaffolds, descriptors related to molecular shape, lipophilicity, and the presence of specific functional groups have been found to be crucial for predicting biological activity. nih.gov For styrylquinoline derivatives, 2D-QSAR models have been developed to predict their anticancer activity, highlighting the importance of quantum chemical and physicochemical descriptors. mdpi.com

Table 2: Common Descriptors Used in QSAR Modeling of Heterocyclic Compounds

| Descriptor Type | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity |

| Steric | Molecular volume, surface area | Dictates the fit of the molecule into a binding site |

| Hydrophobic | LogP, molar refractivity | Affects membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices, shape indices | Describes the branching and overall shape of the molecule |

| Quantum Chemical | Atomic charges, bond orders | Provides insights into electronic distribution and bond strengths |

Computational Approaches in Ligand Design and Optimization

Computational tools have become indispensable in modern drug discovery, enabling the rational design and optimization of new drug candidates. Molecular docking and pharmacophore modeling are two powerful techniques that provide valuable insights into ligand-protein interactions and guide the design of more potent and selective molecules.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. It allows researchers to visualize the binding mode of a compound and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its binding affinity.

Although specific docking studies for this compound are not widely available, docking simulations have been employed to study the interaction of other pyridazinone derivatives with their biological targets. For example, docking studies of dihydropyridazin-3(2H)-one derivatives have been performed to investigate their potential as antifungal, antibacterial, and anti-helmintic agents by predicting their binding affinity and interactions within the active sites of target proteins. nih.gov In another study, molecular docking was used to explore the binding interactions of novel pyridazinone derivatives within the active site of cyclooxygenase. nih.gov These studies demonstrate the utility of molecular docking in understanding the binding mechanisms of pyridazinone-based compounds and in guiding the design of new analogs with improved activity.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be used to search large compound databases (virtual screening) to identify new molecules that are likely to be active.

Pharmacophore models have been developed for various classes of pyridazinone derivatives. For example, a pharmacophore model for pyridazinone derivatives as acetylcholinesterase inhibitors was created to understand the key structural requirements for activity. sarpublication.com In another instance, a pharmacophore-based inverse virtual screening approach was used to identify potential new targets for a library of pyridazinone-based small molecules. This approach highlights the versatility of pharmacophore modeling not only for lead optimization but also for drug repurposing. While a specific pharmacophore model for this compound has not been reported, the general features of pyridazinone-based pharmacophores, often including hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, provide a valuable starting point for the design of new analogs.

Scaffold Hopping and Bioisosteric Replacement Studies in Ligand Design

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for the discovery of novel compounds with improved pharmacological profiles. These approaches have been successfully applied to the pyridazinone framework to develop new therapeutic agents by modifying the core structure or its key substituents.